3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
CAS No.: 895930-21-9
Cat. No.: VC7263882
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895930-21-9 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 |
| IUPAC Name | 3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
| Standard InChI Key | ARORRNAWEHMGNN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS No. 895930-21-9) belongs to the class of benzaldehyde derivatives incorporating heterocyclic substituents. Key structural components include:
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Benzaldehyde backbone: Provides aromatic reactivity and serves as a scaffold for further functionalization.
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Methoxy group (-OCH₃): Positioned at the 4th carbon, this electron-donating group influences electronic distribution and solubility.
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4-Chloropyrazole moiety: A five-membered aromatic ring containing two adjacent nitrogen atoms and a chlorine substituent, known to enhance bioactivity in medicinal compounds .
The compound’s IUPAC name systematically describes its structure: 3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde. Its SMILES notation (COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl) and InChIKey (ARORRNAWEHMGNN-UHFFFAOYSA-N) provide unambiguous representations for computational and regulatory purposes.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | |
| Molecular Weight | 250.68 g/mol | |
| CAS Number | 895930-21-9 | |
| IUPAC Name | 3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
| SMILES | COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl |
Structural Analogues and Modifications
Comparative analysis with related compounds reveals the impact of substituents on physicochemical properties:
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3-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (PubChem CID 4053579): Addition of nitro and methyl groups increases molecular weight to 309.70 g/mol and introduces steric hindrance .
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Benzaldehyde, 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy (CAS 957505-02-1): Dimethyl substitution on the pyrazole ring elevates boiling point to 443.4°C and density to 1.22 g/cm³ .
These modifications underscore the tunability of pyrazole-containing benzaldehydes for specific applications.
Synthesis and Reaction Pathways
General Synthesis Strategies
While no explicit synthesis protocol for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is documented, analogous compounds are typically synthesized via:
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Vilsmeier-Haack Reaction: Aryl hydrazines react with Vilsmeier reagent (DMF/POCl₃) to form pyrazole-carboxaldehydes .
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Condensation Reactions: Benzaldehyde derivatives undergo nucleophilic substitution with pre-formed pyrazole intermediates .
For example, 1,3-diphenylpyrazole-4-carboxaldehyde derivatives are synthesized by refluxing acetophenonephenyl hydrazine with Vilsmeier reagent at 70–80°C for 6 hours . Adapting this method, 4-methoxybenzaldehyde could be functionalized with 4-chloropyrazole via a methylene bridge.
Table 2: Representative Synthesis Conditions for Analogues
| Compound | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1,3-Diphenylpyrazole-4-carboxaldehyde | DMF, POCl₃, 70–80°C, 6 hrs | 80% | |
| Pyrazole-thiazolidinone hybrids | Mercaptoacetic acid, dry benzene, reflux | 75% |
Reactivity and Functionalization
The aldehyde group (-CHO) at the benzaldehyde position offers a reactive site for further derivatization:
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Condensation with amines: Forms Schiff bases, as demonstrated in the synthesis of N′-arylidene derivatives .
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Cyclization reactions: Reactivity with thiosemicarbazides or hydrazines yields heterocyclic systems like thiazolidinones or pyridines .
For instance, refluxing 1,3-diphenylpyrazole-4-carboxaldehyde with aniline derivatives in methanol/acetic acid produces N-((pyrazolyl)methylene)aniline compounds . Such reactions could be applied to the target compound to generate libraries for bioactivity screening.
Physicochemical Properties
Experimental and Predicted Data
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Solubility: Expected to be low in water due to aromatic and chloro substituents; soluble in polar aprotic solvents (DMF, DMSO).
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Melting/Boiling Points: Analogues with similar mass (250–300 g/mol) exhibit melting points of 142–165°C and boiling points exceeding 400°C .
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Density: Estimated at 1.22–1.30 g/cm³ based on benzaldehyde-pyrazole hybrids .
Table 3: Physicochemical Profile
| Property | Estimated Value | Basis |
|---|---|---|
| Melting Point | 150–160°C | Analogues |
| Boiling Point | 420–450°C | Analogues |
| LogP (Octanol-Water) | 2.1–2.5 | Computational Prediction |
| Solubility in Water | <0.1 mg/mL | Structural Analogy |
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include ν(C=O) ~1670 cm⁻¹ (aldehyde), ν(C=N) ~1600 cm⁻¹ (pyrazole), and ν(C-O) ~1250 cm⁻¹ (methoxy) .
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¹H NMR: Diagnostic signals would include δ 9.8–10.1 ppm (aldehyde proton), δ 6.5–8.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy -OCH₃) .
For example, 1,3-diphenylpyrazole-4-carboxaldehyde exhibits an aldehyde proton at δ 10.09 ppm and aromatic protons between δ 7.29–7.87 ppm .
Research and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Schiff base complexes: Metal chelators with antimicrobial or anticancer properties .
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Heterocyclic hybrids: Thiazolidinones, pyridines, or triazoles synthesized via aldehyde condensation .
Material Science Applications
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